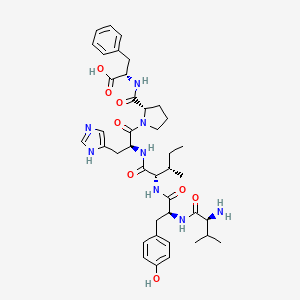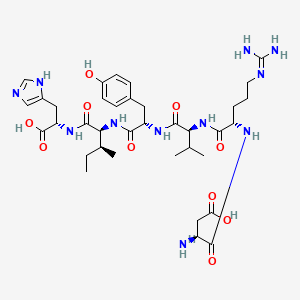
CTK0A9800
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTK0A9800 is a chemical compound with the molecular formula C36H48N6O7 and a molecular weight of 676.80232. This compound has recently gained attention in scientific research due to its potential therapeutic and environmental applications.
Aplicaciones Científicas De Investigación
CTK0A9800 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and environmental applications.
Mecanismo De Acción
- This reduction in myosin activity leads to decreased cardiac contractility, which is beneficial in hypertrophic cardiomyopathy (HCM) with left ventricular outflow tract obstruction (oHCM) .
- It does not alter calcium (Ca2+) transient, indicating a specific impact on contractility without affecting intracellular calcium handling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
The synthesis of CTK0A9800 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
CTK0A9800 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Comparación Con Compuestos Similares
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound CTK0A9800 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions.", "Starting Materials": ["4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitrobenzene", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic anhydride", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": ["Step 1: Protection of the amino group of 4-bromo-2-fluoroaniline with acetic anhydride and triethylamine to form N-acetyl-4-bromo-2-fluoroaniline", "Step 2: Deprotection of the nitro group of 2,4-dichloro-5-nitrobenzene with sodium borohydride and acetic acid to form 2,4-dichloro-5-aminobenzene", "Step 3: Coupling of N-acetyl-4-bromo-2-fluoroaniline and 2,4-dichloro-5-aminobenzene with palladium on carbon catalyst and hydrogen gas to form 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene", "Step 4: Oxidation of 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene with sodium hydroxide and methanol to form the final product, CTK0A9800"] } | |
Número CAS |
100684-36-4 |
Fórmula molecular |
C29H29N3O3S |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3 |
Clave InChI |
OTFIRIMNKLNLIK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3 |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimos |
CTK0A9800; L-Proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








